8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
“8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It contains a total of 45 atoms, including 27 Hydrogen atoms, 15 Carbon atoms, and 3 Nitrogen atoms . It also contains a total of 46 bonds, including 19 non-Hydrogen bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 46 bonds, including 19 non-Hydrogen bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .
Physical and Chemical Properties Analysis
The compound has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . The flash point is 81 °C .
Scientific Research Applications
Synthesis and Crystal Structures
- The synthesis and structural analysis of oxaspirocyclic compounds, including derivatives of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, have been detailed, highlighting their complex molecular structures and interactions. These compounds show potential for further exploration in materials science and crystallography (Jiang & Zeng, 2016).
Photoinduced Electron Transfer
- Research on radical cations, including those derived from this compound, has been conducted to understand their reactivity. These studies are significant in the field of photochemistry, particularly in understanding the mechanisms of photoinduced electron transfer (Arnold, Lamont, & Perrott, 1991).
Spiroacetals in Insects
- Spiroacetals, including variants of this compound, have been identified in various insects. These compounds play a role in insect pheromones, indicating their significance in entomology and biological studies (Francke & Kitching, 2001).
Enantiomerically Pure Synthesis
- The synthesis of enantiomerically pure spiroacetals, related to this compound, has been explored for potential applications in organic chemistry and pharmaceutical research. This demonstrates the compound's relevance in stereochemistry and drug development (Schwartz, Hayes, Kitching, & De Voss, 2005).
Supramolecular Arrangements
- Studies on cyclohexane-spirohydantoin derivatives, related to this compound, have been conducted to understand their supramolecular arrangements. This research is crucial for developing new materials and understanding molecular interactions (Graus et al., 2010).
Chemical Synthesis and Biological Activity
- The synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, including derivatives of this compound, has been developed for producing biologically active compounds, indicating potential applications in medicinal chemistry (Ogurtsov & Rakitin, 2020).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling the compound .
Mechanism of Action
Mode of Action
The specific interactions of NSC623708 with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As the research progresses, it is expected that the affected pathways and their downstream effects will be elucidated .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NSC623708 have not been extensively studied. These properties are crucial in determining the bioavailability of the compound. Future research will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
It is known that the compound is promising for the production of important biologically active compounds .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of NSC623708 .
Properties
IUPAC Name |
8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-13(2)10(9-12)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCVOVTPBVIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)OCCO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326952 | |
Record name | NSC623708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-92-3 | |
Record name | NSC623708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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